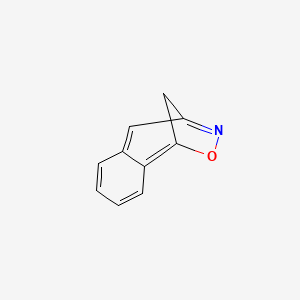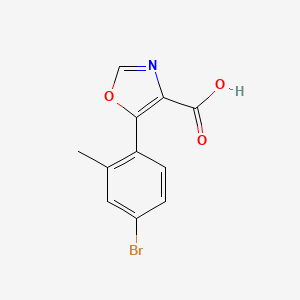
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a carboxylic acid group and a brominated phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the bromination of 2-methylphenyl compounds, followed by the formation of the oxazole ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal-catalyzed reactions to enhance yield and efficiency. Catalysts such as palladium or copper can be employed to facilitate the bromination and cyclization steps. The reaction conditions often include controlled temperatures and pressures to optimize the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Phenyl derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins or enzymes. The brominated phenyl ring can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine and methyl groups, resulting in different chemical properties.
5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
5-(2-Methylphenyl)-1,3-oxazole-4-carboxylic acid: Lacks the bromine atom, leading to different substitution reactions.
Uniqueness
The presence of both the bromine atom and the methyl group in 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid makes it unique in terms of its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s steric and electronic properties.
Propriétés
Numéro CAS |
914220-38-5 |
|---|---|
Formule moléculaire |
C11H8BrNO3 |
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
5-(4-bromo-2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-4-7(12)2-3-8(6)10-9(11(14)15)13-5-16-10/h2-5H,1H3,(H,14,15) |
Clé InChI |
XJAJTGGURSPULG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C2=C(N=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


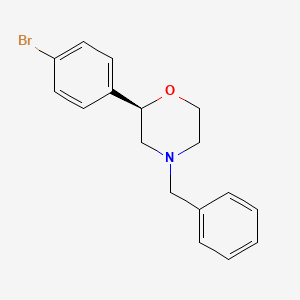
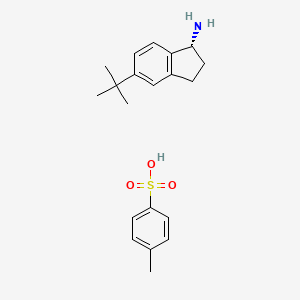
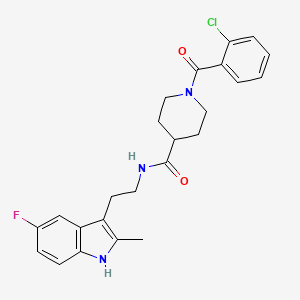
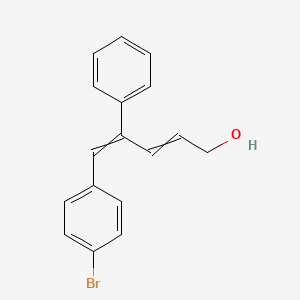
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)

![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)


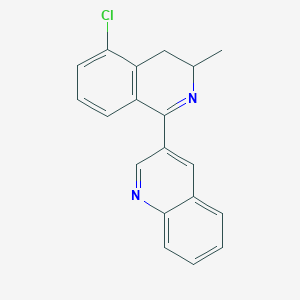
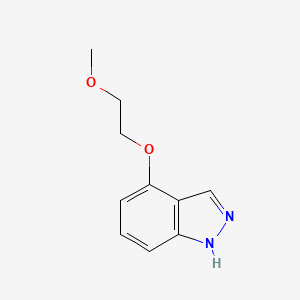
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
